2-phenyl-3-(1-phenylpropan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-phenyl-3-(1-phenylpropan-2-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound featuring a benzothieno-pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-3-(1-phenylpropan-2-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the Suzuki coupling reaction, which is used to form carbon-carbon bonds between phenyl groups and the benzothieno-pyrimidinone core . The reaction conditions often involve palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-3-(1-phenylpropan-2-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-phenyl-3-(1-phenylpropan-2-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-phenyl-3-(1-phenylpropan-2-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl 1benzothieno3,2-bbenzothiophene (Ph-BTBT)
- 2-(4-hexylphenyl) 1benzothieno3,2-bbenzothiophene (C6-Ph-BTBT)
Uniqueness
2-phenyl-3-(1-phenylpropan-2-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific structural features and potential applications. Unlike other similar compounds, it may offer distinct advantages in terms of stability, reactivity, and biological activity.
Properties
CAS No. |
297762-57-3 |
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Molecular Formula |
C25H24N2OS |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
2-phenyl-3-(1-phenylpropan-2-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C25H24N2OS/c1-17(16-18-10-4-2-5-11-18)27-23(19-12-6-3-7-13-19)26-24-22(25(27)28)20-14-8-9-15-21(20)29-24/h2-7,10-13,17H,8-9,14-16H2,1H3 |
InChI Key |
SXAULMGPHGRASJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)N2C(=NC3=C(C2=O)C4=C(S3)CCCC4)C5=CC=CC=C5 |
Origin of Product |
United States |
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